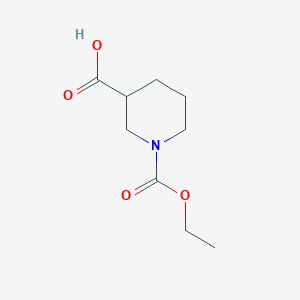
1-Chloro-4-methoxyisoquinoline
Übersicht
Beschreibung
1-Chloro-4-methoxyisoquinoline is a chemical compound with the molecular formula C10H8ClNO . It has a molecular weight of 193.63 g/mol . This compound is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The molecular structure of 1-Chloro-4-methoxyisoquinoline consists of a benzene ring fused with a pyridine ring, with a chlorine atom and a methoxy group attached to the benzene ring . For a detailed structural analysis, advanced techniques such as X-ray crystallography or NMR spectroscopy are typically used .Wissenschaftliche Forschungsanwendungen
Pharmacology
1-Chloro-4-methoxyisoquinoline: is a compound that has been identified as a key intermediate in the synthesis of various pharmacologically active molecules . Its structure is integral to the formation of quinoline derivatives, which are known for their broad spectrum of biological activities. These activities include anticancer , antioxidant , anti-inflammatory , antimalarial , anti-SARS-CoV-2 , and antituberculosis properties. The compound’s role in drug development is pivotal due to its ability to interact with different biological targets, leading to the creation of new therapeutic agents.
Medicinal Chemistry
In medicinal chemistry, 1-Chloro-4-methoxyisoquinoline serves as a building block for constructing complex molecules with potential therapeutic benefits . Its incorporation into larger structures allows for the exploration of novel drug candidates, especially in the realm of antimicrobial and cardiovascular drugs. The compound’s versatility in chemical reactions makes it a valuable asset for medicinal chemists seeking to design and synthesize new drugs.
Organic Chemistry
The compound is utilized in organic chemistry for the synthesis of isoquinoline alkaloids . These alkaloids are significant due to their diverse structures and applications as components of anti-cancer and anti-malarial drugs. The development of new strategies for the synthesis of isoquinoline derivatives is a hot topic in organic chemistry, and 1-Chloro-4-methoxyisoquinoline plays a crucial role in these advancements.
Biochemistry
In biochemistry, 1-Chloro-4-methoxyisoquinoline is used in the study of biochemical pathways and processes . It can be employed in the investigation of enzyme-catalyzed reactions and the exploration of biological systems at the molecular level. The compound’s properties, such as high GI absorption and BBB permeability, make it an interesting subject for biochemical analysis.
Chemical Synthesis
This compound is a valuable intermediate in the field of chemical synthesis . It is involved in the development of new methods for the efficient synthesis of isoquinoline and its derivatives. These methods are crucial for producing compounds with a wide range of biological activities, thereby contributing to the advancement of chemical synthesis techniques.
Drug Development
1-Chloro-4-methoxyisoquinoline: is instrumental in the drug development process . It is part of the quinoline scaffold, which is a privileged structure in drug discovery programs. The compound’s ability to be transformed into a variety of bioactive molecules makes it a key player in the search for new and effective pharmaceuticals.
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-chloro-4-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-6-12-10(11)8-5-3-2-4-7(8)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWRTCSTQRDWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623858 | |
| Record name | 1-Chloro-4-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-methoxyisoquinoline | |
CAS RN |
3336-60-5 | |
| Record name | 1-Chloro-4-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)
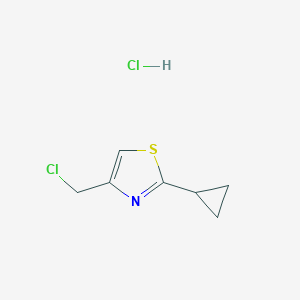
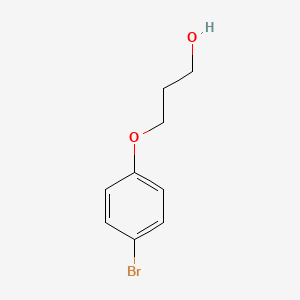
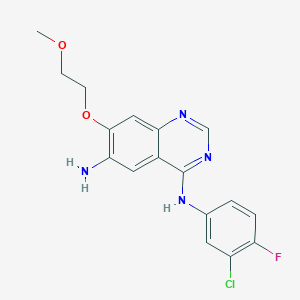
![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)
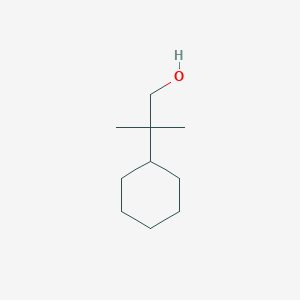


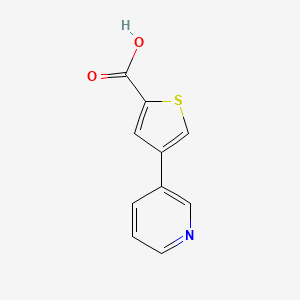


![7-Chloro-2-methylthieno[3,2-b]pyridine](/img/structure/B1358358.png)
![1-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1358359.png)
